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Compound of Interest

Compound Name: Heptamidine

Cat. No.: B15561420

A targeted evolution from a historical antiparasitic agent, Heptamidine, also known as
SBi4211, emerged from modern drug discovery efforts as a potent and selective inhibitor of the
calcium-binding protein S100B. Its discovery, driven by computational modeling and a deep
understanding of protein-ligand interactions, represents a significant advancement in the
development of therapies for malignant melanoma and myotonic dystrophy.

Heptamidine's story begins with its predecessor, pentamidine, an aromatic diamidine with a
long history of use as an antiparasitic agent.[1] The therapeutic potential of diamidines extends
beyond infectious diseases, with pentamidine itself being identified as an inhibitor of S100B.[2]
S100B is a calcium-activated protein that is overexpressed in several cancers, including
malignant melanoma, where it interacts with and inhibits the tumor suppressor protein p53.[3]
[4] This interaction promotes cancer cell survival and proliferation, making S100B an attractive
therapeutic target.[3][4]

The journey to Heptamidine was a deliberate and calculated step forward from pentamidine.
Molecular dynamics simulations of the pentamidine-S100B complex revealed that two
molecules of pentamidine bind within a hydrophobic pocket on each monomer of the S100B
dimer.[3][5] These simulations predicted that by extending the length of the flexible linker
connecting the two aromatic amidine groups, a single molecule could potentially span both
binding sites, leading to a higher affinity and more potent inhibitor.[3][5]

This structure-based design hypothesis led to the synthesis of Heptamidine, which features a
seven-carbon aliphatic chain (hepta-) separating the two 4-amidinophenoxy moieties.[3][5]
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Synthesis of Heptamidine

The synthesis of Heptamidine is a multi-step process rooted in classical organic chemistry
reactions. The key final step is the conversion of a dinitrile precursor to the diamidine, typically
achieved through the Pinner reaction.[3][6][7]

Experimental Protocol: Synthesis of Heptamidine

The synthesis of Heptamidine proceeds through two main steps:

¢ Synthesis of 1,7-bis(4-cyanophenoxy)heptane: This intermediate is prepared by the
Williamson ether synthesis. 4-cyanophenol is reacted with 1,7-diheptyl halide (e.g., 1,7-
dibromoheptane) in the presence of a base such as potassium carbonate in a suitable
solvent like acetone. The reaction mixture is heated under reflux, followed by purification of
the resulting dinitrile.

o Synthesis of Heptamidine (1,7-bis(4-amidinophenoxy)heptane) via the Pinner Reaction:

o The dinitrile, 1,7-bis(4-cyanophenoxy)heptane, is dissolved in an anhydrous alcohol,
typically ethanol.

o The solution is cooled in an ice bath, and dry hydrogen chloride (HCI) gas is bubbled
through the mixture to form the imidate ester hydrochloride (Pinner salt). This reaction is
strictly performed under anhydrous conditions to prevent hydrolysis of the nitrile and the
intermediate.

o After the formation of the Pinner salt is complete, the reaction mixture is saturated with
anhydrous ammonia gas at low temperature. The ammonia displaces the alkoxy group of
the imidate ester to form the amidine hydrochloride.

o The resulting Heptamidine dihydrochloride is then isolated as a solid, which can be
further purified by recrystallization.[3][6][7]

Preclinical Investigations and Therapeutic Potential

Following its synthesis, Heptamidine was subjected to a series of preclinical studies to validate
its designed mechanism of action and to explore its therapeutic utility.
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Inhibition of S100B and Activity in Melanhoma

Initial in vitro studies confirmed Heptamidine's high affinity for S100B. Fluorescence anisotropy
binding assays demonstrated a strong interaction between Heptamidine and the protein.[3][5]

Compound Binding Affinity (Kd) for S100B

Heptamidine (SBi4211) ~6.9 uM

Table 1: Binding affinity of Heptamidine for S100B.

Subsequent cell-based assays demonstrated Heptamidine's ability to selectively kill melanoma
cells that express S100B, while having a significantly lower effect on cells lacking the protein.
This S100B-dependent cytotoxicity provided strong evidence that Heptamidine's anticancer
activity is mediated through the inhibition of its intended target.[3][5]

Cell Line S100B Status Heptamidine IC50
Melanoma Cell Line A Positive Lower uM range
Melanoma Cell Line B Negative Higher uM range

Table 2: Representative cell viability data for Heptamidine in S100B-positive and S100B-
negative melanoma cell lines.

Experimental Protocol: S100B Binding Assay
(Fluorescence Anisotropy)

The binding affinity of Heptamidine to S100B is determined using a competitive fluorescence
anisotropy assay.

o Afluorescently labeled peptide derived from the p53 binding domain for S100B is used as
the probe.

e A constant concentration of the fluorescent probe and recombinant S100B protein are
incubated together, resulting in a high fluorescence anisotropy signal due to the slower
tumbling of the large protein-probe complex.
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Increasing concentrations of unlabeled Heptamidine are then added to the mixture.

Heptamidine competes with the fluorescent probe for binding to S100B. As Heptamidine
displaces the probe, the smaller, faster-tumbling free probe results in a decrease in the
fluorescence anisotropy signal.

The change in anisotropy is measured using a plate reader equipped with polarizing filters.
The data is then fitted to a binding isotherm to calculate the inhibition constant (Ki), which is
related to the binding affinity (Kd).[8][9][10][11]

Experimental Protocol: Melanoma Cell Viability Assay
(MTT Assay)

The cytotoxic effect of Heptamidine on melanoma cells is assessed using the MTT (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Melanoma cells (both S100B-positive and S100B-negative) are seeded in 96-well plates and
allowed to adhere overnight.

The cells are then treated with a range of concentrations of Heptamidine for a specified
period (e.g., 72 hours).

Following treatment, the MTT reagent is added to each well. Viable cells with active
mitochondrial reductases convert the yellow MTT into a purple formazan precipitate.

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

The absorbance of the purple solution is measured using a microplate reader at a
wavelength of approximately 570 nm.

The absorbance values are proportional to the number of viable cells. The half-maximal
inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against
the Heptamidine concentration and fitting the data to a dose-response curve.

Application in Myotonic Dystrophy
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Intriguingly, the therapeutic potential of Heptamidine extends beyond oncology. Myotonic
dystrophy type 1 (DM1) is a genetic disorder caused by a CTG repeat expansion in the DMPK
gene. The resulting toxic RNA sequesters muscleblind-like (MBNL) proteins, leading to
aberrant alternative splicing of numerous pre-mRNAs. Heptamidine has been shown to rescue
the splicing defects associated with DM1 in a preclinical mouse model.

In the HSALR mouse model of DM1, which expresses a human skeletal actin transgene with
expanded CUG repeats, treatment with Heptamidine led to a dose-dependent correction of
mis-splicing of specific pre-mRNAS.[3]

Splicing Rescue of Target

Treatment Dose

Pre-mRNAs
Heptamidine 20 mg/kg/day (i.p.) Partial rescue
Heptamidine 30 mg/kg/day (i.p.) Significant rescue

Table 3: Preclinical efficacy of Heptamidine in the HSALR mouse model of myotonic
dystrophy.

Signaling Pathways and Logical Relationships

The discovery and mechanism of action of Heptamidine can be visualized through the
following diagrams:

Molecular Dynamics
Simulations

Led to structural studies

Click to download full resolution via product page

Caption: The logical progression from the identification of pentamidine as an S100B inhibitor to
the rational design and synthesis of Heptamidine.
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Caption: Mechanism of action of Heptamidine in melanoma cells, leading to the disinhibition of
p53 and subsequent apoptosis.

In conclusion, the discovery of Heptamidine is a prime example of modern, structure-based
drug design. By leveraging computational tools and a detailed understanding of molecular
interactions, researchers were able to rationally evolve an existing drug scaffold to create a
novel compound with enhanced potency and a distinct therapeutic profile. The preclinical data
in both melanoma and myotonic dystrophy underscore the potential of Heptamidine as a
promising therapeutic agent, warranting further investigation and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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